molecular formula C16H26N2O4S2 B2527366 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034329-74-1

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2527366
CAS No.: 2034329-74-1
M. Wt: 374.51
InChI Key: HCKCNQWISQLUPM-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a thiophene moiety, and a sulfonyl group, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the thiophene group and the sulfonyl group. Key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide: shares structural similarities with other piperidine and thiophene derivatives.

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and N-methylpiperidine.

Uniqueness

  • The combination of the piperidine ring, thiophene moiety, and sulfonyl group in this compound provides unique chemical properties and reactivity.
  • Its potential applications in various fields make it a compound of significant interest for further research and development.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S2/c1-24(21,22)18-8-3-14(4-9-18)16(20)17-7-2-13(5-10-19)15-6-11-23-12-15/h6,11-14,19H,2-5,7-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKCNQWISQLUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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